molecular formula C25H28N6O B2795427 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine CAS No. 1251623-97-8

3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine

Cat. No.: B2795427
CAS No.: 1251623-97-8
M. Wt: 428.54
InChI Key: WRRGVTBBLQJRHK-UHFFFAOYSA-N
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Description

3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the pyridazine ring, leading to a wide range of derivatives.

Scientific Research Applications

3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

3-Phenyl-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a phenyl group and a piperidine moiety linked through a piperazine ring. The presence of the pyridine and piperazine rings suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Antiviral Activity

Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit antiviral properties. For instance, studies on related compounds have shown promising results against HIV-1 and other viruses. Specifically, certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with cytotoxic concentrations (CC50) ranging from 54 μM to 100 μM in vitro .

Antibacterial and Antifungal Activity

In addition to antiviral effects, piperazine derivatives have been evaluated for antibacterial and antifungal activities. Compounds structurally related to the target compound have shown efficacy against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity . The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes or block viral entry into host cells.
  • Antibacterial Mechanisms : These may include interference with DNA replication or protein synthesis in bacteria.
  • Receptor Interaction : The piperazine moiety is known to interact with neurotransmitter receptors, which could explain potential CNS effects.

Study on Antiviral Efficacy

A study conducted on various piperazine derivatives highlighted the antiviral efficacy of compounds structurally related to this compound. The findings revealed that certain modifications to the piperazine structure enhanced antiviral potency against HIV .

Antibacterial Activity Evaluation

Another research effort focused on assessing the antibacterial properties of piperazine derivatives. Compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited significant inhibitory effects, suggesting potential for further development as antibacterial agents .

Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy (IC50/CC50)Target Pathogen/Condition
AntiviralPiperazine Derivative A54 μMHIV
AntiviralPiperazine Derivative B92 μMHSV-1
AntibacterialPiperazine Derivative C20 μg/mLStaphylococcus aureus
AntifungalPiperazine Derivative D15 μg/mLCandida albicans

Properties

IUPAC Name

[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c32-25(30-17-15-29(16-18-30)23-10-4-5-13-26-23)21-9-6-14-31(19-21)24-12-11-22(27-28-24)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRGVTBBLQJRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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